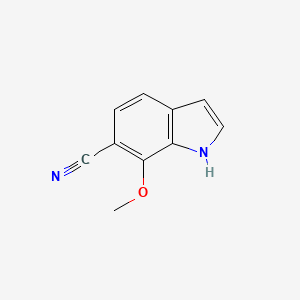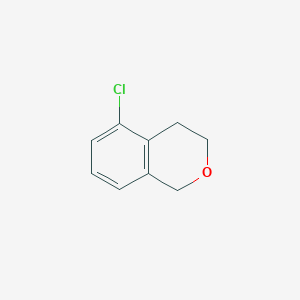
7-Methoxy-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Methoxylation: Introduction of a methoxy group at the 7th position of the indole ring. This can be achieved using methanol and a suitable catalyst.
Nitrile Introduction: The nitrile group is introduced at the 6th position through a cyanation reaction. This can be done using reagents like copper(I) cyanide in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of 7-methoxy-1H-indole-6-carboxylic acid.
Reduction: Formation of 7-methoxy-1H-indole-6-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
7-Methoxy-1H-indole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1H-indole-6-carbonitrile involves its interaction with specific molecular targets in biological systems. The methoxy and nitrile groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-1H-indole-3-carbonitrile
- 6-Methoxy-1H-indole-5-carbonitrile
- 5-Methoxy-1H-indole-4-carbonitrile
Uniqueness
7-Methoxy-1H-indole-6-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
7-methoxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-8(6-11)3-2-7-4-5-12-9(7)10/h2-5,12H,1H3 |
Clé InChI |
IRDJGDSKVFUZNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15233181.png)




![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)


![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
